molecular formula C10H14ClN3O2 B2887035 Ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate;hydrochloride CAS No. 2378502-67-9

Ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate;hydrochloride

Cat. No. B2887035
CAS RN: 2378502-67-9
M. Wt: 243.69
InChI Key: MGHNXUFSAQPEKV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for Ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate;hydrochloride is 1S/C10H13N3O2.ClH/c1-2-15-8(14)7-3-6-12-9(13-7)10(11)4-5-10;/h3,6H,2,4-5,11H2,1H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate;hydrochloride is a powder at room temperature .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of substituted Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives have been a significant focus. For instance, a study by Asha et al. (2009) synthesized a series of novel derivatives evaluated for their antioxidant activity. The compounds exhibited promising activity, highlighting their potential in oxidative stress-related therapeutic applications (Asha, Malviya, Chandrappa, Sadashiva, Vinaya, Prasanna, & Rangappa, 2009).

Anticancer Activities

Research into the anticancer properties of Ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate derivatives has shown promising results. Asha et al. (2010) synthesized several derivatives and tested their cytotoxicity on human leukemia cell lines, finding that most derivatives exhibited significant antitumor activity. This suggests the potential of these compounds in developing new anticancer therapies (Asha, Kavitha, Chandrappa, Prasanna, Vinaya, Raghavan, & Rangappa, 2010).

Antimicrobial and Antioxidant Activities

Several studies have also investigated the antimicrobial and antioxidant activities of Ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate derivatives. Bhoi et al. (2016) emphasized a microwave-assisted synthesis of novel derivatives, demonstrating operational simplicity and environmental friendliness. The synthesized compounds were evaluated for their antibacterial, antioxidant, and antitubercular activities, showing significant efficacy against various microbial strains (Bhoi, Borad, Pithawala, & Patel, 2016).

Chemical Properties and Reactions

The chemical properties and reactions of Ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate derivatives have been explored to understand their reactivity and potential for generating new compounds. For example, the work by Nishigaki et al. (1971) on the geometrical isomerism of related compounds has provided insights into their structural and interconvertibility aspects, which are crucial for the synthesis of targeted molecules (Nishigaki, Ichiba, Shinomura, & Yoneda, 1971).

Safety and Hazards

The safety information available indicates that Ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate;hydrochloride may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2.ClH/c1-2-15-8(14)7-3-6-12-9(13-7)10(11)4-5-10;/h3,6H,2,4-5,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHNXUFSAQPEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1)C2(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate hydrochloride

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